An In-depth Technical Guide to Cholyl-lysyl-fluorescein: A Fluorescent Probe for Hepatobiliary Transport
An In-depth Technical Guide to Cholyl-lysyl-fluorescein: A Fluorescent Probe for Hepatobiliary Transport
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Cholyl-lysyl-fluorescein (CLF), a vital tool in the study of hepatobiliary transport and liver function. By mimicking the behavior of natural bile acids, this fluorescent analog offers a unique window into the intricate mechanisms of hepatic uptake and excretion, providing critical insights for research into liver physiology, cholestatic liver diseases, and drug-induced liver injury (DILI).
Introduction: The Need for Fluorescent Bile Acid Analogs
Bile acids are amphipathic molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond their function as biological detergents, they are now recognized as key signaling molecules that regulate a multitude of metabolic pathways.[1] The study of their transport through the enterohepatic circulation is fundamental to understanding liver health and disease. However, native bile acids lack intrinsic fluorescence, making their direct visualization within living systems a significant challenge.[1] This limitation led to the development of fluorescent bile acid analogs (FBAAs), which are designed to mimic the physicochemical and biological properties of their parent compounds while carrying a fluorescent tag.[1] Among these, Cholyl-lysyl-fluorescein has emerged as a widely utilized and well-characterized probe.
Cholyl-lysyl-fluorescein: Core Properties and Chemical Structure
Cholyl-lysyl-fluorescein, also known as Fluorescein Lisicol, is a fluorescently labeled bile salt analog.[2][3] It is synthesized by conjugating cholic acid, a primary bile acid, to a fluorescein moiety via a lysine linker.[3][] This design preserves the essential structural features of the bile acid, allowing it to interact with the same transport proteins as its endogenous counterparts.[5] The fluorescein component imparts a strong apple-green fluorescence, enabling sensitive detection and real-time visualization of its transport and localization within hepatocytes.[][6]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅₁H₆₁N₃Na₂O₁₂ | [7] |
| Molecular Weight | 954.04 g/mol | [7] |
| Appearance | Powder | [] |
| Purity | >99% | [7] |
| Excitation Maximum | ~490-498 nm | [3][8] |
| Emission Maximum | ~515-525 nm | [3][8] |
| Storage Temperature | -20°C | [7] |
Chemical Structure
The chemical structure of Cholyl-lysyl-fluorescein is characterized by the steroid nucleus of cholic acid, the flexible lysine linker, and the planar fluorescein fluorophore.
Caption: Cellular transport pathways of Cholyl-lysyl-fluorescein in hepatocytes.
Applications in Research and Drug Development
The unique properties of Cholyl-lysyl-fluorescein make it a versatile tool for a range of applications:
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Visualization of Bile Acid Transport: Its fluorescence allows for direct visualization of bile acid transport pathways within intrahepatic systems using fluorescence microscopy. [7]* Studying Cholestasis: CLF is used to investigate the mechanisms of bile salt-induced cholestasis at the cellular level. [7][8]The accumulation of CLF in bile canaliculi can be readily measured to assess the cholestatic potential of compounds. [7]* Drug-Induced Liver Injury (DILI) Screening: High-throughput screening assays using CLF have been developed to quantify drug-induced inhibition of bile acid efflux transporters, a key event in DILI. [9]These assays can predict the cholestatic potential of new drug candidates. [9]* Assessment of Liver Function: Due to its efficient hepatic uptake and biliary excretion, CLF can be used to assess in vivo liver function and biliary elimination. [7]* Pharmacokinetic and Drug-Drug Interaction Studies: CLF is employed to investigate the pharmacokinetic characteristics (distribution and elimination) of bile acids and to monitor and characterize drug-drug interactions that may affect bile acid transport. [7]
Experimental Protocols
In Vitro Biliary Efflux Assay in Sandwich-Cultured Hepatocytes
This protocol is designed to qualitatively and quantitatively assess the biliary excretion of CLF and the potential inhibitory effects of test compounds.
Materials:
-
Sandwich-cultured hepatocytes (human or rat)
-
Cholyl-lysyl-fluorescein (CLF) stock solution (e.g., 5 mM in DMSO)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture hepatocytes in a sandwich configuration between two layers of collagen or Matrigel to promote the formation of functional bile canaliculi.
-
Probe Loading: Prepare a working solution of CLF by diluting the stock solution to a final concentration of 5 µM in culture medium. [10]3. Incubation: Remove the culture medium from the hepatocytes and incubate the cells with the CLF working solution for 30 minutes at 37°C in the dark. [10]For inhibition studies, co-incubate with the test compound at various concentrations.
-
Washing: After incubation, wash the cells with cold HBSS to remove extracellular CLF. [2]5. Visualization and Quantification:
-
Qualitative Assessment: Visualize the accumulation of green fluorescence within the bile canaliculi using a fluorescence microscope. [2] * Quantitative Assessment: Utilize a high-content imaging system with appropriate software to quantify the fluorescence intensity within the bile canaliculi. [11][12] Data Analysis:
-
For inhibition studies, calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition of CLF efflux against the logarithm of the compound concentration.
Cellular Uptake Assay in Transfected Cell Lines
This protocol measures the uptake of CLF mediated by a specific transporter (e.g., OATP1B3) expressed in a host cell line.
Materials:
-
Transfected cells (e.g., HEK293 or CHO cells) overexpressing the transporter of interest (e.g., OATP1B3)
-
Non-transfected control cells
-
Cholyl-lysyl-fluorescein (CLF)
-
Uptake buffer (e.g., Krebs-Henseleit buffer)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the transfected and control cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate for a short period at 37°C.
-
Initiate Uptake: Add CLF at various concentrations to the cells and incubate for a defined period (e.g., 5 minutes) at 37°C. [13]4. Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the intracellular fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein.
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Protein Normalization: Determine the protein concentration of the cell lysates to normalize the fluorescence signal.
Data Analysis:
Subtract the fluorescence measured in the control cells from that in the transfected cells to determine the transporter-mediated uptake. Calculate kinetic parameters such as Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
Cholyl-lysyl-fluorescein has proven to be an invaluable probe for elucidating the complex mechanisms of hepatobiliary transport. Its utility in basic research, coupled with its application in high-throughput screening for drug-induced liver injury, underscores its importance in the field of hepatology and drug development. As our understanding of the intricate roles of bile acid transporters in health and disease continues to grow, the application of well-characterized fluorescent probes like CLF will remain critical for advancing our knowledge and developing safer and more effective therapeutics.
References
- Mills, C. O., Rahman, K., Coleman, R., & Elias, E. (1991). Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1115(2), 151–156.
-
Mills, C. O., Milkiewicz, P., Saraswat, V., & Elias, E. (1998). Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues. Italian Journal of Gastroenterology and Hepatology, 30(4), 447-451. [Link]
-
Liposomes by Creative Biolabs. (n.d.). CAS 2770684-20-1 (Cholyl-Lys-Fluorescein). Retrieved from [Link]
-
Sasaki, T., et al. (2020). High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice. Toxicological Sciences, 173(2), 353-364. [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of CLF Uptake into Bile Canaliculi. [Link]
-
de Waart, D. R., et al. (2010). Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein. The Journal of Pharmacology and Experimental Therapeutics, 334(1), 78-86. [Link]
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Hopwood, S. J., et al. (2015). Quantification of Drug-Induced Inhibition of Canalicular Cholyl-l-Lysyl-Fluorescein Excretion From Hepatocytes by High Content Cell Imaging. Toxicological Sciences, 147(2), 396-407. [Link]
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